molecular formula C9H17NO B085782 4-Oxa-1-azaspiro[5.5]undecane CAS No. 180-78-9

4-Oxa-1-azaspiro[5.5]undecane

Cat. No.: B085782
CAS No.: 180-78-9
M. Wt: 155.24 g/mol
InChI Key: MSFPQGSNHFGHIM-UHFFFAOYSA-N
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Description

4-Oxa-1-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural feature where a nitrogen atom and an oxygen atom are incorporated into a spirocyclic framework. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and its structural flexibility, which allows for diverse chemical modifications .

Scientific Research Applications

4-Oxa-1-azaspiro[5.5]undecane has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

It’s known that the compound has shown significant activity against certain cancer cell lines , suggesting that it may interact with targets involved in cell proliferation and survival.

Mode of Action

The exact mode of action of 4-Oxa-1-azaspiro[5The compound is thought to interact with its targets, leading to changes that inhibit the growth of cancer cells . More research is needed to elucidate the precise interactions and changes induced by this compound.

Result of Action

4-Oxa-1-azaspiro[5.5]undecane has demonstrated moderate to potent activity against several cancer cell lines, including A549 human lung cancer cells, MDA-MB-231 breast cancer cells, and HeLa cervical cancer cells . This suggests that the compound’s action results in the inhibition of cancer cell growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary synthetic routes for 4-Oxa-1-azaspiro[5.5]undecane involves the Prins cyclization reaction. Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic routes mentioned above to ensure scalability and cost-effectiveness. The Prins cyclization reaction is favored due to its efficiency and the ability to introduce diverse substituents .

Chemical Reactions Analysis

Types of Reactions

4-Oxa-1-azaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, reduction can yield alkanes or alcohols, and substitution can yield various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxa-1-azaspiro[5.5]undecane is unique due to its structural flexibility and the ability to introduce diverse substituents, which allows for the optimization of its biological activity. Its potential as an inhibitor of the MmpL3 protein makes it a promising candidate for antituberculosis drug development .

Properties

IUPAC Name

4-oxa-1-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-4-9(5-3-1)8-11-7-6-10-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFPQGSNHFGHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)COCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627584
Record name 4-Oxa-1-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180-78-9
Record name 4-Oxa-1-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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